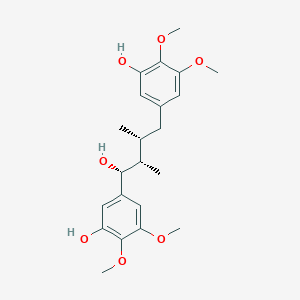

Kadsuphilin J

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H30O7 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

5-[(2R,3S,4R)-4-hydroxy-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |

InChI |

InChI=1S/C22H30O7/c1-12(7-14-8-16(23)21(28-5)18(9-14)26-3)13(2)20(25)15-10-17(24)22(29-6)19(11-15)27-4/h8-13,20,23-25H,7H2,1-6H3/t12-,13+,20-/m1/s1 |

InChI Key |

SYAQUKRBBRLVBT-MTJIALIYSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@H](C)[C@H](C2=CC(=C(C(=C2)OC)OC)O)O |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(C2=CC(=C(C(=C2)OC)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Kadsuphilin J: A Technical Guide to its Discovery and Isolation from Kadsura Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuphilin J is a dibenzylbutane-type lignan, a class of secondary metabolites with significant interest in the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Kadsura species. While the primary literature detailing its initial isolation provides the foundation for this document, this guide synthesizes available information from various scientific sources to present a coherent and detailed account for research and development purposes. This document outlines the general experimental protocols for its extraction and purification, summarizes its physicochemical properties, and visualizes the typical workflow and potential biological pathways associated with lignans of this class.

Introduction

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active natural products, primarily lignans and triterpenoids.[1] These plants are widely distributed in Southern and Southwestern China and have a long history of use in traditional medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1] Lignans, in particular, are characteristic constituents of this genus and have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-HIV, and neuroprotective activities.[2]

This compound has been identified as a dibenzylbutane-type lignan isolated from Kadsura longipedunculata and Kadsura philippinensis.[1][2] Its discovery is attributed to the work of Shen et al. in 2008, who reported the isolation of new oxygenated lignans from Kadsura philippinensis.[2] This guide aims to consolidate the available technical information on this compound to facilitate further research into its therapeutic potential.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Source |

| Compound Type | Lignan (Dibenzylbutane) | [1][2] |

| Molecular Formula | C22H30O7 | ChemBK |

| CAS Number | 1017242-94-2 | MedChemExpress |

| Plant Source | Kadsura longipedunculata, Kadsura philippinensis | [1][2] |

Experimental Protocols

While the definitive, detailed experimental protocol is contained within the primary publication by Shen et al. (2008), which was not fully accessible for this review, a generalized methodology for the isolation of lignans from Kadsura species can be constructed based on established practices in the field. This representative protocol serves as a guide for researchers aiming to isolate this compound or related compounds.

Plant Material Collection and Preparation

-

Collection: The roots or aerial parts of Kadsura longipedunculata or Kadsura philippinensis are collected.

-

Drying and Pulverization: The collected plant material is air-dried in the shade and then pulverized into a coarse powder to increase the surface area for extraction.

Extraction

-

Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Typically, an 80% acetone or 95% aqueous ethanol solution is used for this purpose.

-

Solvent Removal: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The crude extract is subjected to a series of chromatographic techniques to isolate the target compound, this compound.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity. Lignans like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Final Purification: The final purification may involve recrystallization to obtain pure this compound.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of chiral centers.

Spectroscopic Data

The detailed spectroscopic data for this compound is available in the primary literature (Shen et al., 2008). The following table provides a template for the type of data that would be presented.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for each proton. |

| ¹³C NMR | Chemical shifts (δ) in ppm for each carbon atom. |

| HRESIMS | Measured m/z value for the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of this compound from Kadsura species.

Potential Signaling Pathway

Lignans isolated from Kadsura species have been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The following diagram illustrates a plausible signaling pathway for this anti-inflammatory activity, which may be relevant for this compound.

Conclusion

This compound represents one of the many promising bioactive lignans isolated from the medicinally important Kadsura genus. This technical guide provides a foundational understanding of its discovery, isolation, and physicochemical properties based on available scientific literature. While the primary source detailing its initial characterization was not fully accessible, the generalized protocols and compiled data herein offer a valuable starting point for researchers. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. Future work should focus on obtaining a pure sample of this compound to confirm its structure and to perform comprehensive pharmacological screening.

References

The Biosynthesis of Kadsuphilin J: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuphilin J, a dibenzocyclooctadiene (DBCOD) lignan isolated from Kadsura longipedunculata, has garnered interest within the scientific community for its potential therapeutic properties. Lignans, a diverse class of phenylpropanoid-derived natural products, are known for their wide range of biological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering insights into the experimental methodologies required for its elucidation and characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for DBCOD lignans, originating from the shikimate pathway and proceeding through the phenylpropanoid pathway. The pathway can be broadly divided into three main stages:

-

Phenylpropanoid Pathway: The synthesis of the monolignol precursor, coniferyl alcohol.

-

Dimerization and Core Scaffold Formation: The coupling of two coniferyl alcohol units to form the initial lignan structure, followed by modifications to create the dibenzocyclooctadiene core.

-

Late-Stage Modifications: A series of hydroxylation, methylation, and acylation reactions that decorate the core scaffold to yield this compound.

The proposed enzymatic steps are outlined below:

Figure 1: Proposed Biosynthesis Pathway of this compound.

Key Enzymes and Their Putative Roles

The biosynthesis of this compound involves a consortium of enzymes, many of which are part of large gene families. The specific isoforms involved in the Kadsura genus are yet to be fully characterized.

| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. |

| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. |

| p-Coumarate 3-Hydroxylase | C3H | Another cytochrome P450 enzyme that hydroxylates p-coumaroyl-CoA to caffeoyl-CoA. |

| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | Catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA. |

| Cinnamoyl-CoA Reductase | CCR | Reduces feruloyl-CoA to coniferaldehyde. |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces coniferaldehyde to coniferyl alcohol. |

| Laccase/Peroxidase | - | Oxidize coniferyl alcohol to generate monolignol radicals for dimerization. |

| Dirigent Protein | DIR | Guides the stereospecific coupling of two coniferyl alcohol radicals to form (+)-pinoresinol. |

| Pinoresinol-Lariciresinol Reductase | PLR | Sequentially reduces (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol. |

| Secoisolariciresinol Dehydrogenase | SDH | Oxidizes (-)-secoisolariciresinol to (-)-matairesinol. |

| Cytochrome P450 Monooxygenases | CYPs | A diverse family of enzymes likely responsible for the oxidative cyclization of matairesinol to form the dibenzocyclooctadiene scaffold, as well as subsequent hydroxylations at various positions on the lignan backbone. |

| O-Methyltransferases | OMTs | Catalyze the transfer of a methyl group from S-adenosyl methionine to hydroxyl groups on the lignan intermediate. |

| Acyltransferase | - | Catalyzes the final step of attaching the angeloyl group, likely from angeloyl-CoA, to a hydroxyl group on the this compound precursor. |

Quantitative Data

Currently, there is a lack of published data on the absolute or relative concentrations of the biosynthetic intermediates of this compound in Kadsura longipedunculata. However, based on typical metabolic flux in plant secondary metabolism, a hypothetical distribution of these intermediates could be as follows. This table serves as a template for future quantitative studies.

| Intermediate | Hypothetical Concentration (µg/g fresh weight) |

| Coniferyl alcohol | 5.0 - 15.0 |

| (+)-Pinoresinol | 2.0 - 8.0 |

| (-)-Secoisolariciresinol | 1.0 - 5.0 |

| (-)-Matairesinol | 0.5 - 3.0 |

| Dibenzocyclooctadiene Intermediate | 0.2 - 1.5 |

| This compound | 10.0 - 50.0 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify putative genes encoding the enzymes of the this compound pathway in Kadsura longipedunculata.

Methodology:

Figure 2: Workflow for Transcriptome Analysis.

-

RNA Extraction: Total RNA is extracted from various tissues of K. longipedunculata (e.g., roots, stems, leaves) using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: mRNA is enriched, fragmented, and used to construct cDNA libraries. These libraries are then sequenced using a high-throughput sequencing platform.

-

Transcriptome Assembly: The raw sequencing reads are filtered and assembled de novo to reconstruct the transcriptome.

-

Functional Annotation: The assembled transcripts are annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to assign putative functions.

-

Candidate Gene Identification: Transcripts annotated as the target enzyme classes are identified as candidate genes for the this compound pathway.

Heterologous Expression and Functional Characterization of Enzymes

Objective: To confirm the enzymatic activity of candidate genes identified from transcriptome analysis.

Methodology:

Figure 3: Workflow for Enzyme Functional Characterization.

-

Gene Cloning: The full-length coding sequence of a candidate gene is amplified by PCR and cloned into a suitable expression vector.

-

Heterologous Expression: The expression vector is transformed into a host organism (e.g., E. coli for soluble enzymes, Saccharomyces cerevisiae for membrane-bound enzymes like CYPs). Protein expression is induced under optimized conditions.

-

Protein Purification: The recombinant protein is purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: The purified enzyme is incubated with its putative substrate under optimized buffer and cofactor conditions. For example, a putative OMT would be incubated with a hydroxylated lignan intermediate and S-adenosyl methionine.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the conversion of the substrate to the expected product. The structure of the product can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient quantities are produced.

Quantification of Intermediates by UPLC-MS/MS

Objective: To quantify the levels of this compound and its biosynthetic intermediates in plant tissues.

Methodology:

-

Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol or ethyl acetate). The extract is filtered and concentrated.

-

UPLC-MS/MS Analysis: The extract is analyzed using an Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid to improve ionization).

-

Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte are monitored.

-

-

Quantification: Absolute quantification is achieved by constructing a calibration curve using authentic standards of the intermediates. If standards are unavailable, relative quantification can be performed.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a solid framework for future research. The immediate priorities should be the definitive identification and functional characterization of the specific cytochrome P450s and O-methyltransferases involved in the late-stage modifications. The elucidation of the complete pathway will not only deepen our understanding of lignan biosynthesis in the Schisandraceae family but also pave the way for the biotechnological production of this compound and novel, structurally related compounds with potential applications in medicine and human health. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically unravel the remaining mysteries of this intriguing biosynthetic pathway.

Spectroscopic Data and Analysis of Kadsuphilin J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used for the structural elucidation of Kadsuphilin J, a lignan isolated from the roots of Kadsura longipedunculata. While the specific raw spectroscopic data for this compound is not publicly available in the resources accessed, this document details the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy that are essential for the characterization of such natural products. The information is presented to guide researchers in the analysis of similar compounds.

This compound has the molecular formula C₂₂H₃₀O₇ and a molecular weight of 406.47. The primary citation for its isolation and structural identification is a 2017 publication by Qi XZ, et al., in "Chinese Traditional and Herbal Drugs".

Spectroscopic Data Summary

The following tables are templates that represent how the spectroscopic data for this compound would be presented. In the absence of the specific data, these tables serve as a guide for the types of information that are critical for structural elucidation.

Table 1: NMR Spectroscopic Data for this compound (¹H-NMR and ¹³C-NMR)

| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 6' | ||

| OMe | ||

| OMe | ||

| OMe |

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion Type |

| HRESIMS | [Calculated Value] | C₂₂H₃₀O₇Na | [M+Na]⁺ |

| HRESIMS | [Observed Value] |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| (Broad) | O-H (hydroxyl) |

| C-H (aromatic) | |

| C-H (aliphatic) | |

| C=C (aromatic) | |

| C-O (ether/hydroxyl) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data for a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H-NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to ensure a good signal-to-noise ratio.

-

¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are recorded, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

2D NMR Spectroscopy: To establish connectivity, a suite of two-dimensional NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: High-Resolution Electrospray Ionization (HRESIMS) is a common technique for natural products. The sample is ionized, often forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer. This high accuracy allows for the determination of the elemental composition.

-

Tandem MS (MS/MS): To gain structural information, fragmentation of the molecular ion is induced, and the masses of the resulting fragment ions are analyzed. This provides clues about the different structural motifs within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different wavenumbers is measured by a Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a natural product.

Caption: General workflow for the isolation and structural elucidation of this compound.

Caption: Information derived from different spectroscopic techniques for this compound.

Kadsuphilin J: A Technical Guide for Researchers

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Lignan

Kadsuphilin J, a lignan isolated from the roots of Kadsura longipedunculata, presents a compelling subject for scientific investigation due to the established bioactive properties of related compounds from the Kadsura genus. This technical guide provides a comprehensive summary of the known physical and chemical properties of this compound, alongside detailed experimental methodologies and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products.

Physical and Chemical Properties

This compound possesses the molecular formula C₂₂H₃₀O₇ and a molecular weight of 406.47 g/mol [1]. To date, specific experimental data regarding its melting and boiling points have not been reported in the available literature. The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM[1].

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀O₇ | [1] |

| Molecular Weight | 406.47 g/mol | [1] |

| CAS Number | 1017242-94-2 | [1] |

| Solubility | 10 mM in DMSO | [1] |

Spectroscopic Data:

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial for its unambiguous identification and structural elucidation. While the primary literature reporting the isolation of this compound indicates that such analyses were performed, the specific spectral data is not yet available in publicly accessible databases. Researchers are directed to the original publication for this information:

-

Qi, X.-Z., et al. (2017). Lignans and triterpenoids from roots of Kadsura longipedunculata. Chinese Traditional and Herbal Drugs, 48(11), 2164-2171.

Experimental Protocols

General Protocol for the Isolation of Lignans from Kadsura longipedunculata

The following is a generalized protocol for the extraction and isolation of lignans from Kadsura longipedunculata, based on methodologies reported for similar compounds from this plant. It is important to note that the specific purification steps for this compound may vary and should be optimized based on the principles of chromatography.

Workflow for Lignan Isolation:

References

A Methodological Guide to Elucidating the Mechanism of Action for Novel Lignans: A Case Study Perspective on Kadsuphilin J

Introduction

Kadsuphilin J is a dibenzylbutane type lignan isolated from plants of the Schisandraceae family, such as Kadsura coccinea and Kadsura longipedunculata. While the broader class of lignans from this family is known to possess a range of pharmacological activities—including anti-inflammatory, antioxidant, cytotoxic, and hepatoprotective effects—specific preliminary studies detailing the mechanism of action for this compound are not extensively available in the public domain[1]. The pharmacological actions of many chemical constituents from Kadsura longipedunculata, for instance, are noted as being poorly known and studied.

This technical guide is designed for researchers, scientists, and drug development professionals. It outlines a comprehensive and structured approach for the preliminary investigation of the mechanism of action of a novel natural compound like this compound. The methodologies and data presentation formats provided herein serve as a robust framework for conducting and interpreting the necessary experiments to elucidate its cellular and molecular targets.

Initial Cytotoxicity Profiling

The first step in characterizing a novel compound is to determine its effect on cell viability. This establishes a dose-response relationship and provides critical data, such as the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies.

Data Presentation: Quantitative Cytotoxicity Data

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format. The table below illustrates how results for a test compound against various cell lines could be presented.

| Cell Line | Compound | Incubation Time (hr) | IC50 (µM) | Max Inhibition (%) | Assay Method |

| Cancer Cell Line A | This compound | 48 | Data | Data | Resazurin Assay |

| Cancer Cell Line B | This compound | 48 | Data | Data | Resazurin Assay |

| Normal Cell Line C | This compound | 48 | Data | Data | Resazurin Assay |

| Cancer Cell Line A | Doxorubicin (Control) | 48 | Data | Data | Resazurin Assay |

Experimental Protocol: Resazurin-Based Cytotoxicity Assay

This protocol describes a common method for assessing cell viability based on the metabolic reduction of resazurin by living cells[2].

-

Cell Seeding:

-

Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well microplate.

-

Include wells with media only to serve as a background control[3].

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle-only wells as a negative control.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours)[4].

-

-

Viability Assessment:

-

Prepare a resazurin solution in sterile PBS or culture medium.

-

Add 10 µL of the resazurin solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence or absorbance on a microplate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for resorufin)[2].

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

-

Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

-

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for a typical in vitro cytotoxicity assay.

Investigation of Apoptotic Signaling Pathways

If a compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Investigating key protein markers of apoptosis can reveal which signaling cascade is activated.

Apoptosis is broadly mediated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases (e.g., Caspase-3), which are responsible for the biochemical and morphological changes associated with apoptotic cell death[5][6][7].

Mandatory Visualization: Generalized Apoptosis Signaling Pathway

Caption: Converging extrinsic and intrinsic apoptosis pathways.

Experimental Protocol: Western Blotting for Apoptosis Markers

Western blotting is a key technique to measure changes in protein levels and activation states (e.g., cleavage) that are hallmarks of apoptosis.

-

Protein Extraction:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets for apoptosis include:

-

Caspase-3 (cleaved): A marker for executioner caspase activation.

-

PARP (cleaved): A substrate of Caspase-3, its cleavage is a hallmark of apoptosis.

-

Caspase-9 (cleaved): A marker for intrinsic pathway activation.

-

Caspase-8 (cleaved): A marker for extrinsic pathway activation.

-

Bcl-2 and Bax: Pro- and anti-apoptotic proteins that regulate the intrinsic pathway.

-

β-Actin or GAPDH: Loading controls to ensure equal protein loading per lane.

-

-

Wash the membrane three times with TBST.

-

Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Quantify the band intensities using software like ImageJ[8][9][10][11][12]. Normalize the intensity of the target protein band to the corresponding loading control band.

-

Conclusion

While the specific molecular interactions of this compound remain to be elucidated, the experimental framework presented here provides a clear and robust pathway for its investigation. By systematically performing cytotoxicity profiling and subsequently probing for key markers of established cell death pathways like apoptosis, researchers can effectively begin to unravel the compound's mechanism of action. The detailed protocols and structured data presentation formats are intended to guide this discovery process, ensuring that the generated data is reliable, reproducible, and readily interpretable by the scientific community. Further studies, including target identification, binding assays, and in vivo models, will be necessary to fully characterize the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. dojindo.com [dojindo.com]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. yorku.ca [yorku.ca]

- 9. A Simple, Reproducible Procedure for Chemiluminescent Western Blot Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 11. Guide to western blot quantification | Abcam [abcam.com]

- 12. betalifesci.com [betalifesci.com]

Kadsuphilin J: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsuphilin J is a naturally occurring lignan that has been identified within the genus Kadsura, a group of woody vines known for their use in traditional medicine and as a rich source of bioactive compounds. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and a detailed, generalized protocol for its isolation and purification from plant material. Due to the limited publicly available data on specific signaling pathways modulated by this compound, this guide also presents a logical workflow for its isolation, visualized using a Graphviz diagram. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic application of this compound.

Natural Sources and Abundance

This compound has been identified as a constituent of the roots of Kadsura longipedunculata[1]. The genus Kadsura, belonging to the Schisandraceae family, is primarily distributed in South and Southwest China and has been a source of numerous lignans and triterpenoids[2][3].

Quantitative data on the abundance and yield of this compound from its natural sources is not extensively reported in publicly available literature. The yield of lignans from plant material is typically influenced by various factors, including the specific plant part used, geographical location, harvest time, and the extraction and purification methods employed.

Table 1: Natural Sources and Available Data for this compound

| Compound Name | Natural Source | Plant Part | Quantitative Abundance/Yield | Reference |

| This compound | Kadsura longipedunculata | Roots | Not specified in available literature. | [1] |

Experimental Protocols: Isolation and Purification of this compound

While the specific, detailed experimental protocol for the isolation of this compound from the original research is not fully accessible, a generalized methodology can be constructed based on common practices for the isolation of lignans from Kadsura species. The following protocol is a composite of established techniques in natural product chemistry.

Plant Material Collection and Preparation

-

Collection: The roots of Kadsura longipedunculata are collected. Proper botanical identification is crucial to ensure the correct plant species.

-

Cleaning and Drying: The collected roots are washed thoroughly with water to remove soil and other debris. They are then air-dried in a shaded, well-ventilated area until a constant weight is achieved.

-

Pulverization: The dried roots are pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent. A common method is maceration or Soxhlet extraction using 95% ethanol or methanol. The extraction is typically carried out for several days or until the solvent runs clear.

-

Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Lignans like this compound are typically expected to be present in the chloroform or ethyl acetate fractions.

-

Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective sub-extracts.

Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction (or the fraction identified to contain the target compound through preliminary analysis like TLC) is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate or acetone.

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of this compound are further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol, to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a gradient elution.

Structure Elucidation

The structure of the purified this compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Logical Workflow and Signaling Pathways

Experimental Workflow for Isolation

As detailed information regarding the specific signaling pathways modulated by this compound is not available in the current literature, a diagram illustrating the logical workflow of its isolation and purification is provided below. This diagram outlines the sequential steps from the collection of plant material to the final pure compound.

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways

At present, there is a lack of specific studies in the public domain detailing the signaling pathways directly modulated by this compound. Further research, including in vitro and in vivo biological assays, is required to elucidate its mechanism of action and its effects on cellular signaling cascades.

Conclusion

This compound is a lignan of interest from Kadsura longipedunculata. While its natural occurrence has been established, there is a clear need for further research to quantify its abundance and to fully characterize its biological activities and potential mechanisms of action. The generalized isolation protocol and workflow provided in this guide offer a starting point for researchers to obtain this compound for further investigation. Future studies are encouraged to explore the pharmacological potential of this compound, which could lead to the development of new therapeutic agents.

References

Kadsuphilin J literature review and existing research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuphilin J is a naturally occurring lignan that has been isolated from the roots of Kadsura longipedunculata, a plant used in traditional Chinese medicine.[1][2][3][4][5][6] This document provides a comprehensive overview of the currently available scientific literature on this compound. It aims to serve as a technical guide for researchers, scientists, and professionals involved in drug development by summarizing the known information regarding its chemical properties and biological origins.

Chemical Properties

The chemical structure of this compound has been elucidated, and its molecular formula is C22H30O7.[6] Its Chemical Abstracts Service (CAS) registry number is 1017242-94-2.[1][2][3][6] Lignans, the class of compounds to which this compound belongs, are a major group of secondary metabolites found in plants and are known to possess a wide range of biological activities.

Existing Research and Data

The primary and currently sole source of information on this compound is a 2017 publication in the journal Chinese Traditional and Herbal Drugs by Xin-Zhu QI and colleagues, titled "Lignans and triterpenoids from roots of Kadsura longipedunculata."[1][2][3][4][6] This study details the isolation and structural identification of this compound among other compounds from Kadsura longipedunculata.

Data Presentation

A thorough review of publicly accessible scientific databases and literature has revealed a significant gap in the available quantitative data for this compound. At present, there is no published information regarding its:

-

In vitro or in vivo biological activity (e.g., IC50, EC50, MIC values)

-

Binding affinities to any molecular targets

-

Pharmacokinetic or pharmacodynamic properties

Consequently, a structured table summarizing quantitative data cannot be provided at this time.

Experimental Protocols

The initial isolation of this compound was achieved through chromatographic methods as broadly described in the aforementioned publication.[1] However, the detailed experimental protocols for the isolation and purification of this compound are not available in the public domain. Furthermore, no specific experimental protocols for any biological assays or mechanism of action studies involving this compound have been published.

Signaling Pathways and Experimental Workflows

Due to the lack of research on the biological activity and mechanism of action of this compound, there is no information on any signaling pathways it may modulate or any experimental workflows that have been developed for its study. Therefore, the creation of diagrams to visualize these aspects is not currently possible.

Conclusion and Future Directions

The existing body of research on this compound is limited to its isolation and structural characterization. While its classification as a lignan suggests potential for biological activity, there is a clear absence of published studies investigating its pharmacological properties.

For researchers and drug development professionals, this compound represents an unexplored natural product. Future research should focus on:

-

Biological Screening: Evaluating the cytotoxic, antimicrobial, anti-inflammatory, and other potential biological activities of this compound in a variety of in vitro assays.

-

Target Identification: Identifying the molecular targets and signaling pathways through which this compound may exert any observed biological effects.

-

Synthesis: Developing a synthetic route to produce sufficient quantities of this compound for comprehensive preclinical studies.

Until such research is conducted and published, a detailed technical guide on the core of this compound's biological functions and experimental methodologies cannot be fully realized. The scientific community awaits further investigation into this novel natural compound.

References

Methodological & Application

Unveiling the Path to Purity: Application Notes and Protocols for the Extraction and Purification of Kadsuphilin J

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. Within this vibrant field, the isolation and purification of specific bioactive compounds are critical preliminary steps. This document provides a comprehensive overview of the methodologies for the extraction and purification of Kadsuphilin J, a compound of significant interest. The following application notes and protocols are designed to guide researchers through the intricate process of obtaining highly purified this compound for further investigation into its biological activities and therapeutic potential.

I. Extraction of this compound: From Raw Material to Crude Extract

The initial step in isolating this compound involves its extraction from the source material. The choice of extraction method and solvent system is paramount to maximizing the yield and minimizing the co-extraction of impurities.

Table 1: Comparison of Extraction Methods for this compound

| Extraction Method | Solvent System | Temperature (°C) | Solvent-to-Solid Ratio (v/w) | Extraction Time (h) | Crude Extract Yield (%) | Key Advantages | Key Disadvantages |

| Maceration | 95% Ethanol | Room Temperature | 10:1 | 72 | 12.5 | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Methanol | Boiling Point of Solvent | 15:1 | 24 | 18.2 | High extraction efficiency, requires less solvent over time. | Potential for thermal degradation of the compound. |

| Ultrasonic-Assisted Extraction (UAE) | 80% Acetone | 40 | 20:1 | 1 | 15.8 | Reduced extraction time, increased efficiency. | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | CO₂ with 10% Ethanol as co-solvent | 50 | - | 2 | 9.7 | Environmentally friendly, high selectivity. | High initial equipment cost. |

Experimental Protocol: Soxhlet Extraction of this compound

This protocol details the steps for extracting this compound using a Soxhlet apparatus, a method that offers high efficiency.

Materials:

-

Dried and powdered source material

-

Methanol (analytical grade)

-

Soxhlet apparatus (thimble, extraction chamber, condenser, receiving flask)

-

Heating mantle

-

Rotary evaporator

-

Glass wool

Procedure:

-

Accurately weigh approximately 50 g of the dried, powdered source material.

-

Place the powdered material into a cellulose thimble. Lightly plug the top of the thimble with glass wool to prevent the powder from entering the siphon tube.

-

Place the thimble inside the extraction chamber of the Soxhlet apparatus.

-

Fill the receiving flask to approximately two-thirds of its volume with methanol.

-

Assemble the Soxhlet apparatus, ensuring all joints are properly sealed.

-

Connect the condenser to a cold water supply.

-

Place the receiving flask on the heating mantle and begin heating. Adjust the heat to ensure a steady boiling of the methanol, allowing for a consistent cycle of solvent vaporization, condensation, and siphoning.

-

Continue the extraction for 24 hours.

-

After 24 hours, turn off the heating mantle and allow the apparatus to cool completely.

-

Disassemble the apparatus and carefully remove the thimble.

-

Concentrate the methanolic extract in the receiving flask using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

-

The resulting crude extract should be stored in a desiccator at 4°C until further purification.

Workflow for this compound Extraction

Caption: Workflow of the extraction process for obtaining crude this compound.

II. Purification of this compound: Isolating the Bioactive Compound

The crude extract contains a mixture of compounds. A multi-step purification process is necessary to isolate this compound to a high degree of purity.

Table 2: Summary of Purification Techniques for this compound

| Purification Step | Stationary Phase | Mobile Phase / Eluent | Purity Fold | Recovery Rate (%) | Key Advantages | Key Disadvantages |

| Liquid-Liquid Partitioning | - | Hexane, Ethyl Acetate, Water | 2.5 | 90 | Effective for initial fractionation based on polarity. | Use of large solvent volumes. |

| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Hexane:Ethyl Acetate (9:1 to 1:1) | 15 | 75 | High loading capacity, good for initial separation. | Time-consuming, lower resolution. |

| Preparative HPLC | C18 (10 µm) | Isocratic Methanol:Water (70:30) | 50 | 60 | High resolution and purity. | Lower loading capacity, high cost. |

Experimental Protocol: Column Chromatography and Preparative HPLC of this compound

This protocol outlines the sequential purification of this compound using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Part A: Silica Gel Column Chromatography

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column without any air bubbles.

-

Adsorb a known quantity of the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc., up to 1:1).

-

Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

-

Monitor the separation by spotting fractions onto TLC plates, developing them in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3), and visualizing the spots under a UV lamp.

-

Pool the fractions containing this compound based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

Part B: Preparative HPLC

Materials:

-

Semi-purified this compound fraction

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Preparative HPLC system with a C18 column and a UV detector

Procedure:

-

Dissolve the semi-purified this compound fraction in a minimal amount of the mobile phase (Methanol:Water 70:30).

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with the C18 column, equilibrating it with the isocratic mobile phase at a specific flow rate.

-

Inject the filtered sample onto the column.

-

Monitor the elution profile using the UV detector at the wavelength of maximum absorbance for this compound.

-

Collect the peak corresponding to this compound.

-

Remove the solvent from the collected fraction under vacuum to obtain pure this compound.

-

Assess the purity of the final compound using analytical HPLC.

Purification Workflow for this compound

Caption: A multi-step workflow for the purification of this compound.

III. Concluding Remarks

The protocols and data presented herein provide a robust framework for the successful extraction and purification of this compound. Researchers are encouraged to optimize these methods based on their specific source material and available instrumentation to achieve the desired purity and yield. The availability of highly purified this compound is a critical prerequisite for elucidating its mechanism of action and evaluating its full therapeutic potential in preclinical and clinical studies.

How to perform HPLC analysis of Kadsuphilin J

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Kadsuphilin J.

This document provides a detailed protocol for the quantitative analysis of this compound, a lignan isolated from the roots of Kadsura longipedunculata, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the identification, quantification, and purity assessment of this compound.

Introduction

This compound is a bioactive lignan with the molecular formula C22H30O7 and a molecular weight of 406.47[1]. As a natural product with therapeutic potential, a robust and reproducible analytical method is essential for its characterization in various stages of research and development. This application note describes a reverse-phase HPLC method suitable for the determination of this compound in bulk drug substances and research samples. The method is designed to provide good resolution, sensitivity, and accuracy.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (0.1%, v/v)

-

Dimethyl sulfoxide (DMSO, analytical grade)[1]

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance

-

Sonicator

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | See Table 2 for the gradient program |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 25 minutes |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of DMSO and then dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh the sample containing this compound and prepare a solution in a manner similar to the standard stock solution, aiming for a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Gradient Elution Program

The following gradient program is recommended for the separation of this compound.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 50 | 50 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 50 | 50 |

| 25.0 | 50 | 50 |

System Suitability

System suitability parameters should be assessed to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Representative Quantitative Data

The following table presents hypothetical data for a calibration curve and a sample analysis.

| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |

| 1 | 12.5 | 15,234 |

| 5 | 12.5 | 76,170 |

| 10 | 12.5 | 152,340 |

| 25 | 12.5 | 380,850 |

| 50 | 12.5 | 761,700 |

| 100 | 12.5 | 1,523,400 |

| Sample | 12.5 | 457,020 |

Mandatory Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of components in HPLC analysis.

References

In Vitro Assay Protocols for Kadsuphilin J: A Detailed Guide for Researchers

Introduction

Kadsuphilin J is a novel compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides detailed application notes and protocols for a range of in vitro assays to facilitate further research into its biological activities. The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological profile of this compound. The protocols outlined below are based on established methodologies and can be adapted to specific laboratory conditions.

I. Anti-Inflammatory Activity Assays

The anti-inflammatory properties of this compound can be assessed using various in vitro models that mimic aspects of the inflammatory cascade.

A. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

B. Cytokine Production Assay

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.

Experimental Protocol:

-

Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

-

Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1200 rpm for 10 minutes to pellet the cells.

-

ELISA:

-

Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate with a blocking buffer.

-

Add the cell culture supernatants and standards to the wells.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations from the standard curve.

-

Data Presentation: Anti-Inflammatory Assays

| Assay | Cell Line | Stimulant | This compound Conc. (µM) | % Inhibition of NO Production (IC₅₀ in µM) | % Inhibition of TNF-α (IC₅₀ in µM) | % Inhibition of IL-6 (IC₅₀ in µM) |

| Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | Data to be filled | - | - |

| Cytokine Production | RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | - | Data to be filled | Data to be filled |

Signaling Pathway: NF-κB Inhibition by this compound

Kadsuphilin J (Cyclophilin J) as a Potential Anticancer Agent: Application Notes and Protocols

Note: Initial searches for "Kadsuphilin J" did not yield specific results. The information presented here pertains to "Cyclophilin J" (CYPJ), a protein with demonstrated relevance in cancer biology. It is presumed that "this compound" may be a typographical error or a less common synonym for Cyclophilin J.

Introduction

Cyclophilin J (CYPJ), also known as Peptidyl-prolyl cis-trans isomerase-like 3 (PPIL3), is a member of the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity. Emerging evidence has implicated CYPJ as a significant factor in the progression of several cancers, including hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). Its overexpression in tumor tissues is often correlated with poor prognosis. CYPJ exerts its oncogenic effects by modulating key cellular processes such as cell cycle progression, apoptosis, and cellular signaling pathways. These characteristics position CYPJ as a promising target for the development of novel anticancer therapeutics.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating Cyclophilin J as a potential anticancer agent.

Data Presentation: Anticancer Activity of Cyclophilin J Inhibitors

The following tables summarize the quantitative data on the efficacy of various inhibitors targeting Cyclophilin J and related cyclophilins.

Table 1: IC50 Values of Cyclophilin J Inhibitors in Hepatocellular Carcinoma (HCC) Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay Type |

| Cyclosporin A (CsA) | SK-HEP1 | 10.243 | MTT Assay |

| Cyclosporin A (CsA) | QGY-7703 | 7.902 | MTT Assay |

| ZX-J-19 | SK-HEP1 | 40.440 | MTT Assay |

| ZX-J-19 | QGY-7703 | 52.438 | MTT Assay |

| 5-Fluorouracil (5-FU) | SK-HEP1 | 177.238 | MTT Assay |

| 5-Fluorouracil (5-FU) | QGY-7703 | 238.528 | MTT Assay |

Table 2: Effects of Cyclophilin J Inhibition on Cell Cycle Distribution

| Treatment | Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | SK-Hep1 | 51.7% | 36.7% | 11.6% |

| 4 µM CsA (48h) | SK-Hep1 | 60.4% | 25.2% | 14.4% |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the anticancer effects of targeting Cyclophilin J.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of CYPJ inhibitors on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., SK-HEP1, QGY-7703, MDA-MB-231, BT-549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

CYPJ inhibitors (e.g., Cyclosporin A, ZX-J-19)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 3.5 x 10⁴ cells/well in 150 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the CYPJ inhibitor in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor (e.g., 0, 1.0, 5.0, 10, 50, and 250 µM). Include a vehicle control (e.g., DMSO, ensuring the final concentration is less than 0.1% v/v).

-

Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in cancer cells following CYPJ inhibition.

Materials:

-

Cancer cell lines

-

CYPJ inhibitors

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells into 6-well plates (2 x 10⁵ cells/well) and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of the CYPJ inhibitor for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) can be determined based on Annexin V and PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of CYPJ inhibition on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

CYPJ inhibitors

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with CYPJ inhibitors as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of CYPJ and key proteins in its signaling pathways.

Materials:

-

Cancer cell lines

-

CYPJ inhibitors

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 3 for examples)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with CYPJ inhibitors, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Table 3: Recommended Primary Antibodies and Dilutions for Western Blot

| Antibody | Supplier | Recommended Dilution |

| Anti-Cyclophilin J (PPIL3) | (Various) | 1:1000 |

| Anti-phospho-Akt (Ser473) | Cell Signaling Technology | 1:1000 |

| Anti-Akt (pan) | Cell Signaling Technology | 1:1000 |

| Anti-Cyclin D1 | ABclonal | 1:1000 |

| Anti-β-actin | (Various) | 1:5000 |

siRNA-mediated Knockdown of Cyclophilin J

This protocol describes the transient knockdown of CYPJ expression using small interfering RNA (siRNA).

Materials:

-

Cancer cell lines (e.g., A549, 95C)

-

CYPJ-specific siRNA and scrambled control siRNA

-

Lipofectamine™ RNAiMAX Transfection Reagent

-

Opti-MEM™ Reduced Serum Medium

-

6-well plates

Procedure:

-

Seed cells in 6-well plates to be 60-70% confluent at the time of transfection.

-

For each well, dilute 20 pmol of siRNA into Opti-MEM™ medium.

-

In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.

-

Add the siRNA-lipid complexes to the cells in a dropwise manner.

-

Incubate the cells for 24-48 hours before harvesting for downstream analysis (e.g., Western blot, cell viability assay).

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures related to Cyclophilin J's role in cancer.

Caption: CYPJ promotes cancer cell survival and proliferation via the PI3K/Akt pathway.

Caption: Workflow for evaluating the anticancer effects of CYPJ inhibitors.

Caption: Logical relationship of CYPJ's role in promoting cancer progression.

Application Notes and Protocols for the Anti-inflammatory Applications of Cyclophilin J

Topic: Anti-inflammatory Applications of Cyclophilin J

For: Researchers, scientists, and drug development professionals.

Introduction:

Cyclophilin J (CYPJ), also known as peptidylprolyl isomerase like 3 (PPIL3), is a member of the cyclophilin family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity. Recent research has identified CYPJ as a crucial negative feedback regulator of the NF-κB signaling pathway, highlighting its potential as a therapeutic target for inflammatory diseases. These notes provide an overview of the anti-inflammatory applications of CYPJ, including its mechanism of action, quantitative data on its interactions, and detailed protocols for relevant experimental assays.

Mechanism of Action:

Cyclophilin J limits inflammation by blocking ubiquitin chain sensing within the NF-κB signaling cascade. Inflammation induces the expression of CYPJ, which then interacts with the Npl4 zinc finger (NZF) domain of TGF-β-activated kinase 1 (TAK1) binding proteins 2 and 3 (TAB2 and TAB3). This interaction physically obstructs the binding of ubiquitin chains to TAB2 and TAB3, which is a critical step for the activation of the IKK complex and subsequent NF-κB signaling. By inhibiting this process, CYPJ effectively downregulates the expression of pro-inflammatory cytokines and other mediators.

Quantitative Data

The following tables summarize quantitative data related to Cyclophilin J and its interactions.

Table 1: Binding Affinity of Inhibitors to Cyclophilin J

| Compound | Method | Ki (M) | KD (M) |

| ZX-J-1 | Virtual Screening & SPR | 1 x 10-4 | 1 x 10-4 |

| ZX-J-2 | Virtual Screening & SPR | 9 x 10-9 | 9 x 10-8 |

| ... (17 other compounds) | ... | ... | ... |

| Data from a study on antitumor activity of CYPJ inhibitors, provided as an example of ligand binding analysis[1]. |

Experimental Protocols

Detailed methodologies for key experiments to investigate the anti-inflammatory effects of Cyclophilin J are provided below.

Protocol 1: In Vivo Murine Model of LPS-Induced Sepsis

This protocol is used to assess the in vivo anti-inflammatory effect of Cyclophilin J in a model of systemic inflammation.

Materials:

-

Wild-type and Cypj-deficient mice

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for intraperitoneal injection

-

Equipment for monitoring survival and collecting blood/tissue samples

Procedure:

-

Acclimatize age- and sex-matched wild-type and Cypj-deficient mice for at least one week.

-

Prepare a stock solution of LPS in sterile PBS.

-

Inject mice intraperitoneally with a lethal dose of LPS (e.g., 20 mg/kg body weight).

-

Monitor the survival of the mice every 6 hours for a period of 72 hours.

-

For mechanistic studies, inject a sub-lethal dose of LPS and collect blood and tissue samples at specified time points (e.g., 6 hours post-injection) for cytokine analysis and histology.

Protocol 2: Co-immunoprecipitation (Co-IP) for CYPJ-TAB2/3 Interaction

This protocol is used to verify the interaction between Cyclophilin J and TAB2 or TAB3 in cells.

Materials:

-

HEK293T cells

-

Expression plasmids for Flag-tagged CYPJ and HA-tagged TAB2/3

-

Lipofectamine 2000 or other transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-Flag and anti-HA antibodies

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Co-transfect HEK293T cells with plasmids expressing Flag-CYPJ and HA-TAB2 or HA-TAB3.

-

After 24-48 hours, lyse the cells in Co-IP lysis buffer.

-

Incubate the cell lysates with an anti-Flag antibody to immunoprecipitate CYPJ and its binding partners.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect co-immunoprecipitated TAB2 or TAB3.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay quantifies the effect of Cyclophilin J on NF-κB transcriptional activity.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Expression plasmid for CYPJ

-

TNF-α or other NF-κB stimulus

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and either an empty vector or a CYPJ expression plasmid.

-

After 24 hours, stimulate the cells with TNF-α for 6-8 hours to activate NF-κB signaling.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity (NF-κB activity) to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the normalized luciferase activity between cells with and without CYPJ overexpression to determine the inhibitory effect of CYPJ.